molecular formula C22H16ClN3O3S B2889603 Methyl 2-((6-chlorobenzo[d]thiazol-2-yl)(pyridin-2-ylmethyl)carbamoyl)benzoate CAS No. 1172838-70-8

Methyl 2-((6-chlorobenzo[d]thiazol-2-yl)(pyridin-2-ylmethyl)carbamoyl)benzoate

Cat. No. B2889603
CAS RN: 1172838-70-8
M. Wt: 437.9
InChI Key: ROIMAXNNAUJEDB-UHFFFAOYSA-N
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Description

Methyl 2-((6-chlorobenzo[d]thiazol-2-yl)(pyridin-2-ylmethyl)carbamoyl)benzoate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Antioxidant Activity

Thiazole derivatives have been found to act as antioxidants . They can neutralize free radicals, which are harmful to our bodies and can cause various diseases.

Analgesic Activity

Compounds containing a thiazole ring have been reported to possess analgesic (pain-relieving) properties . This makes them potential candidates for the development of new pain medications.

Anti-inflammatory Activity

Thiazole derivatives also exhibit anti-inflammatory activity . They could be used in the treatment of conditions characterized by inflammation, such as arthritis or asthma.

Antimicrobial and Antifungal Activities

Thiazole and pyridine derivatives have shown antimicrobial and antifungal activities . They could be used in the development of new drugs to treat bacterial and fungal infections.

Antiviral Activity

Thiazole derivatives have demonstrated antiviral properties . This suggests potential applications in the treatment of viral diseases.

Antitumor or Cytotoxic Activity

Compounds containing a thiazole ring have been found to possess antitumor or cytotoxic activities . They could be used in the development of new cancer treatments.

Neuroprotective Activity

Thiazole derivatives have been reported to have neuroprotective effects . This suggests potential applications in the treatment of neurodegenerative diseases like Alzheimer’s or Parkinson’s.

Diuretic Activity

Thiazole derivatives have shown diuretic activity . They could be used in the treatment of conditions like hypertension or edema where reducing fluid buildup is beneficial.

Mechanism of Action

Target of Action

The primary targets of Methyl 2-((6-chlorobenzo[d]thiazol-2-yl)(pyridin-2-ylmethyl)carbamoyl)benzoate are the cyclooxygenase (COX) enzymes . These enzymes are crucial for the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .

Mode of Action

This compound interacts with its targets, the COX enzymes, by suppressing their activity . This suppression results in the inhibition of the biosynthesis of prostaglandins , which are derived from arachidonic acid . The metabolism of arachidonic acid to prostaglandins and leukotrienes is catalyzed by the cyclooxygenase and 5-lipoxygenase pathways .

Biochemical Pathways

The affected biochemical pathway is the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins and leukotrienes, which are involved in inflammatory responses . By inhibiting the COX enzymes, this compound disrupts the arachidonic acid pathway, reducing the production of these inflammatory mediators .

Pharmacokinetics

Thiazole derivatives, which this compound is a part of, are known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can impact the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Result of Action

The result of the compound’s action is the reduction of inflammation and pain . This is achieved through the inhibition of the COX enzymes and the subsequent decrease in the production of prostaglandins and leukotrienes . Some thiazole derivatives have been found to possess significant anti-inflammatory and analgesic activities .

properties

IUPAC Name

methyl 2-[(6-chloro-1,3-benzothiazol-2-yl)-(pyridin-2-ylmethyl)carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN3O3S/c1-29-21(28)17-8-3-2-7-16(17)20(27)26(13-15-6-4-5-11-24-15)22-25-18-10-9-14(23)12-19(18)30-22/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROIMAXNNAUJEDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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